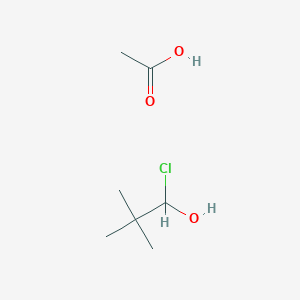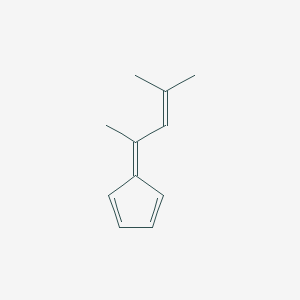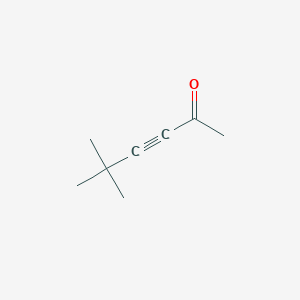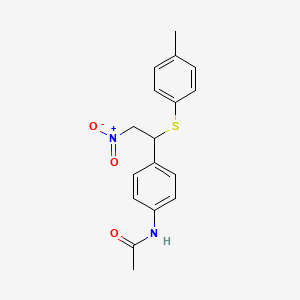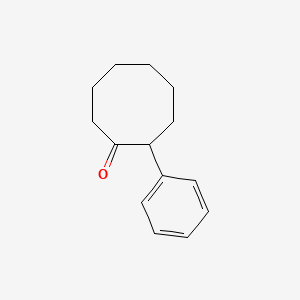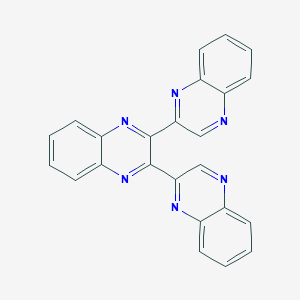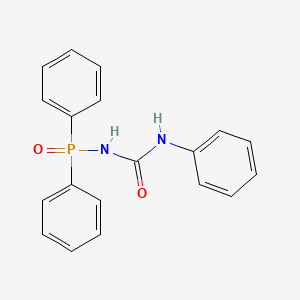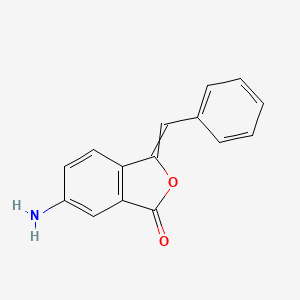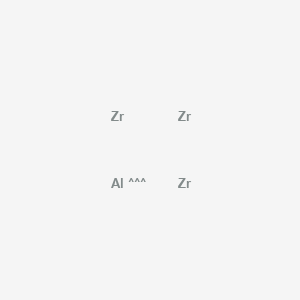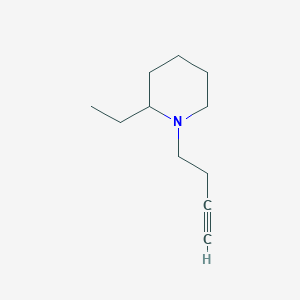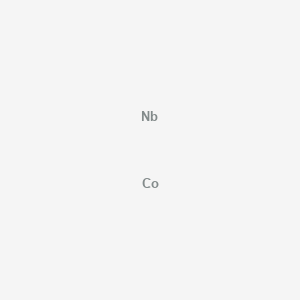
Cobalt;niobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and niobium form a variety of intermetallic compounds and alloys that have significant industrial and scientific applications. These compounds are known for their unique properties, such as high melting points, excellent mechanical strength, and resistance to oxidation and corrosion. The combination of cobalt and niobium is particularly interesting due to the synergistic effects that enhance their individual properties, making them suitable for high-performance materials and catalytic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt and niobium compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of cobalt nitrate and niobium oxalate solutions using ammonium hydroxide as a precipitating agent. The resulting precipitate is then calcined to form the desired cobalt-niobium oxide .
Industrial Production Methods: In industrial settings, cobalt and niobium alloys are typically produced by melting pure metals in an arc furnace under an inert atmosphere. This process involves heating cobalt and niobium to high temperatures until they melt and form a homogeneous mixture. The molten alloy is then cooled and solidified to obtain the desired intermetallic compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt and niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt-niobium oxides can participate in redox reactions, where cobalt acts as a redox-active center and niobium provides structural stability .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and niobium compounds include hydrogen peroxide, ammonia, and various acids and bases. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving cobalt and niobium compounds include cobalt niobate, cobalt niobium oxide, and various mixed oxides. These products have unique properties that make them suitable for catalytic and electronic applications .
Wissenschaftliche Forschungsanwendungen
Cobalt and niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the selective catalytic reduction of nitrogen oxides with ammonia. In biology and medicine, cobalt-niobium alloys are explored for their potential use in biomedical implants due to their biocompatibility and mechanical strength. In industry, these compounds are used in the production of high-performance materials, such as superalloys and high-entropy alloys, which are essential for aerospace and automotive applications .
Wirkmechanismus
The mechanism of action of cobalt and niobium compounds is primarily based on their redox properties and surface acidity. Cobalt acts as a redox-active center, facilitating electron transfer reactions, while niobium provides structural stability and enhances the overall catalytic activity. The interaction between cobalt and niobium in mixed oxides leads to improved catalytic performance and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cobalt-niobium include cobalt-tantalum, cobalt-molybdenum, and cobalt-titanium alloys. These compounds share similar properties, such as high melting points and excellent mechanical strength .
Uniqueness: What sets cobalt-niobium compounds apart is their unique combination of redox activity and structural stability. The synergistic effects between cobalt and niobium result in enhanced catalytic performance and resistance to oxidation and corrosion, making them superior to other similar compounds in certain applications .
Eigenschaften
CAS-Nummer |
12139-72-9 |
|---|---|
Molekularformel |
CoNb |
Molekulargewicht |
151.83956 g/mol |
IUPAC-Name |
cobalt;niobium |
InChI |
InChI=1S/Co.Nb |
InChI-Schlüssel |
BDMHSCBWXVUPAH-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


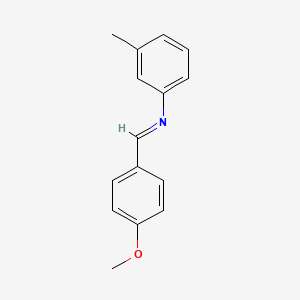
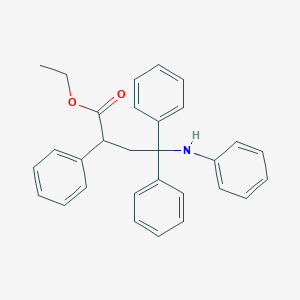
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
